REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+].C([BH3-])#[N:7].[Na+].[Cl:10][C:11]1[CH:21]=[CH:20][C:14]([O:15][CH2:16][C:17](=O)[CH3:18])=[C:13]([CH3:22])[CH:12]=1>CO>[Cl:10][C:11]1[CH:21]=[CH:20][C:14]([O:15][CH2:16][CH:17]([NH2:7])[CH3:18])=[C:13]([CH3:22])[CH:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OCC(C)=O)C=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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700 mL
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Type
|
solvent
|
Smiles
|
CO
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Type
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CUSTOM
|
Details
|
The whole mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
After the reaction mixture was concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
180 mL of concentrated hydrochloric acid and 100 mL of water were added to the residue
|
Type
|
EXTRACTION
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Details
|
extracted with 300 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was removed from the obtained oily products
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OCC(C)N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |